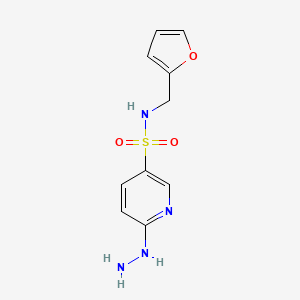![molecular formula C16H15N3O B2612787 (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine CAS No. 929974-07-2](/img/structure/B2612787.png)
(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives to yield benzimidazoles . The preparations of such ligands are typically completed in a few steps, and the ligands derived from benzimidazole groups are predominantly high-melting solids that are easily purified and crystallized from polar solvents .Wissenschaftliche Forschungsanwendungen
Mechanistic Study and Metabolic Pathways
- Arylhydroxylamine Rearrangement in Rats: A study by Sternson and Gammans (1975) explored the rearrangement of arylhydroxylamine in rats. This research identified 1-methylbenzimidazol-2-one as a major metabolite from the incubation of 1-hydroxy-1-phenyl-3-methylurea with liver homogenates or when injected in rats. This process involves hepatic isomerase-catalyzed rearrangements of hydroxylamines, which could be pertinent to understanding the metabolism and potential applications of (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine in biological systems (Sternson & Gammans, 1975).
Chemical Synthesis and Reactions
- Hydroxylamine Derivatives Synthesis: Markova et al. (1970) described the synthesis of hydroxylamine derivatives involving 1-methylbenzimidazol-2-ylmethyl. This includes the study of its reactions with HCl, leading to various structural formations, crucial for understanding the chemical behavior of related compounds (Markova et al., 1970).
- Formation of Benzimidazoles: Morgan and Turner (1969) conducted a study on the formation of benzimidazoles from o-aminoacetanilide, which is relevant to understanding the chemical pathways and synthesis techniques applicable to this compound (Morgan & Turner, 1969).
Potential Applications in Material Science
- Ruthenium(II) Charge-Transfer Sensitizers: Kohle, Ruile, and Grätzel (1996) explored the synthesis and properties of complexes containing 1-methylbenzimidazol-2-yl, used in charge-transfer sensitizers. This indicates potential applications of similar compounds in material science, particularly in the context of energy transfer and storage (Kohle et al., 1996).
Biomedical and Pharmacological Research
- Antiprotozoal Activity of 1-Methylbenzimidazole Derivatives: Valdez-Padilla et al. (2009) synthesized and evaluated the antiprotozoal activity of 1-methylbenzimidazole derivatives, which suggests potential pharmacological uses for structurally related compounds like this compound in treating protozoal infections (Valdez-Padilla et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine involves the condensation of 2-(1-methylbenzimidazol-2-yl)-1-phenylethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-(1-methylbenzimidazol-2-yl)-1-phenylethanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2-(1-methylbenzimidazol-2-yl)-1-phenylethanone in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable organic solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] } | |
CAS-Nummer |
929974-07-2 |
Molekularformel |
C16H15N3O |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C16H15N3O/c1-19-15-10-6-5-9-13(15)17-16(19)11-14(18-20)12-7-3-2-4-8-12/h2-10,20H,11H2,1H3 |
InChI-Schlüssel |
VCGVKTADLHNERP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CC(=NO)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CC(=NO)C3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


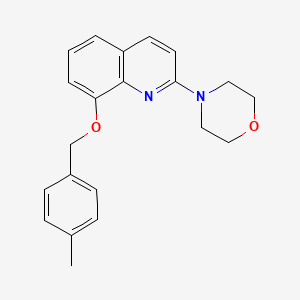

![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)
![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)
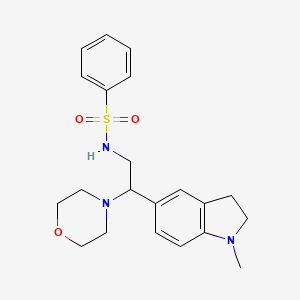
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)
![Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2612718.png)
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)
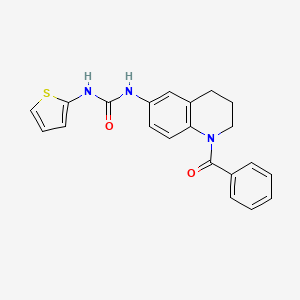
![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)
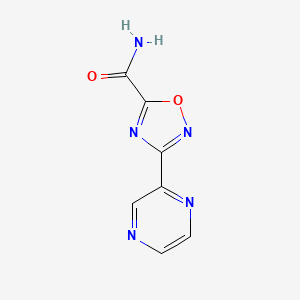
![3,5-Dimethyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2612726.png)
